3-エチルアダマンタン-1-カルボン酸

説明

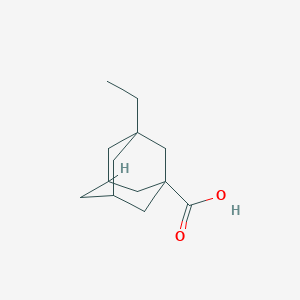

3-Ethyladamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of an ethyl group at the third position and a carboxylic acid group at the first position of the adamantane skeleton. The unique structure of adamantane derivatives imparts remarkable stability and rigidity, making them valuable in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing 3-ethyladamantane-1-carboxylic acid involves the Grignard reaction. This process starts with the formation of a Grignard reagent from 3-ethyladamantane and magnesium in anhydrous ether.

Oxidation of Alkyladamantanes: Another method involves the oxidation of 3-ethyladamantane using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 3-ethyladamantane-1-carboxylic acid typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: 3-Ethyladamantane-1-carboxylic acid can undergo further oxidation to form various oxidized derivatives.

Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, borane.

Substitution: Halogens, electrophiles.

Major Products:

Oxidation: Oxidized derivatives of 3-ethyladamantane-1-carboxylic acid.

Reduction: 3-ethyladamantane-1-methanol.

Substitution: Various substituted adamantane derivatives.

科学的研究の応用

3-Ethyladamantane-1-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-ethyladamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The rigid and stable structure of the adamantane core allows it to interact with biological membranes, enhancing the delivery of drugs and other bioactive molecules. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its biological activity .

類似化合物との比較

Adamantane-1-carboxylic acid: Lacks the ethyl group at the third position, resulting in different chemical and physical properties.

3-Methyladamantane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

3-Phenyladamantane-1-carboxylic acid:

Uniqueness: 3-Ethyladamantane-1-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other adamantane derivatives. This uniqueness makes it valuable in specific applications where the ethyl group enhances its performance .

生物活性

3-Ethyladamantane-1-carboxylic acid, a derivative of adamantane, has garnered interest in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

3-Ethyladamantane-1-carboxylic acid possesses the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 198.27 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 203 °C |

| Boiling Point | 357 °C |

| CAS Number | 37845-05-9 |

These properties indicate that the compound is stable under standard conditions but requires careful handling due to its irritative potential.

Pharmacological Effects

Research indicates that adamantane derivatives, including 3-ethyladamantane-1-carboxylic acid, exhibit various pharmacological activities. Notably, compounds in this class have been studied for their:

- NMDA Receptor Antagonism : Some adamantane derivatives have shown potential as NMDA receptor antagonists, which may contribute to neuroprotective effects and anticonvulsant properties .

- Antiviral Activity : Certain adamantane derivatives are known to inhibit viral replication, particularly in the case of influenza viruses. The mechanism involves interference with viral membrane fusion processes .

- Anti-inflammatory Properties : Preliminary studies suggest that these compounds may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Toxicity Profile

The safety profile of 3-ethyladamantane-1-carboxylic acid has been assessed in various studies. The compound is classified as having:

- Specific Target Organ Toxicity (STOT) : It is noted for causing respiratory tract irritation and skin corrosion/irritation .

- Eye Irritation Potential : Classified as a serious eye irritant, it necessitates precautions during handling .

Toxicological studies suggest that while acute exposure may lead to irritative effects, chronic exposure data remains limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-ethyladamantane-1-carboxylic acid and related compounds:

- Anticonvulsant Activity : A study demonstrated that certain adamantane derivatives could reduce seizure frequency in animal models. The research highlighted the potential of these compounds in developing new anticonvulsants .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of adamantane derivatives against excitotoxicity induced by glutamate. Results indicated that these compounds could mitigate neuronal damage through NMDA receptor modulation .

- Inflammatory Response Modulation : Research has shown that 3-ethyladamantane-1-carboxylic acid could alter cytokine production in vitro, suggesting a role in modulating inflammatory responses. Further investigation into its mechanism of action is warranted .

特性

IUPAC Name |

3-ethyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBLNYRNJSFPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371301 | |

| Record name | 3-ethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37845-05-9 | |

| Record name | 3-ethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The paper mentions that carboxylation of 2-(1-adamantyl)ethanol can lead to the formation of both 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid. What reaction conditions favor the formation of 3-ethyladamantane-1-carboxylic acid?

A1: According to the research, conducting the carboxylation of 2-(1-adamantyl)ethanol at room temperature, regardless of concentration, predominantly yields 3-ethyladamantane-1-carboxylic acid []. Elevated temperatures (e.g., 50°C) result in a mixture of 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid in roughly equal amounts []. Therefore, lower temperatures favor the selective synthesis of 3-ethyladamantane-1-carboxylic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。